Cas no 72598-49-3 (1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-)
![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- structure](https://fr.kuujia.com/scimg/cas/72598-49-3x500.png)
72598-49-3 structure
Nom du produit:1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-
- 1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m
- collinemycin
- methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
- 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1alpha,2alpha,4alpha))-
- Musettamycin
- 10-epi-Musettamycin
- NSC304416
- Antibiotic MA 144S2
- 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1.alpha.,2.beta.,4.beta.))-
- 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1S-(1-alpha,2-alpha,4-alpha))-
- NSC 304416
- MA144 S2
- NSC-304416
- NSC 219941
- Methyl 2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-4-([2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranosyl]oxy)-1,2,3,4,6,11-hexahydro-1-naphthacenecarboxylate #
- 1-Hydroxy-MA144 S1
- PXKJRTZJMGPOGS-UHFFFAOYSA-N
- 1-Naphthacenecarboxylic acid, 1,2,3,4,6,11-hexahydro-6,11-dioxo-2-ethyl-2,5,7,10-tetrahydroxy-4-((4-O-(2,6-dideoxy-.alpha.-L-lyxo-hexopyranosyl)-3-(dimethylamino)-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-, methyl ester
- 72598-49-3
-
- Piscine à noyau: InChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3
- La clé Inchi: PXKJRTZJMGPOGS-UHFFFAOYSA-N
- Sourire: CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O
Propriétés calculées
- Qualité précise: 715.28405
- Masse isotopique unique: 715.284
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 15
- Comptage des atomes lourds: 51
- Nombre de liaisons rotatives: 8
- Complexité: 1300
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 11
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.1
- Surface topologique des pôles: 222Ų
Propriétés expérimentales
- Dense: 1.5
- Point d'ébullition: 843.2°C at 760 mmHg
- Point d'éclair: 463.8°C
- Indice de réfraction: 1.661
- Le PSA: 221.98
1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)- Littérature connexe
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
72598-49-3 (1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,methyl ester, (1S,2R,4S)-) Produits connexes
- 1404-15-5(Nogalamycin)
- 57576-44-0(Aclarubicin)
- 1261567-15-0(3-Methoxy-2-(2,4,5-trichlorophenyl)pyridine-6-acetonitrile)
- 1822634-61-6(1-(3-Chloropyridin-4-yl)-2,2-difluoroethan-1-amine)
- 2228074-98-2(rac-(1R,2S)-2-(3,3-dimethylcyclohexyl)cyclopropane-1-carboxylic acid)
- 2034564-35-5(methyl N-(4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}phenyl)carbamate)
- 1804620-55-0(2-Hydroxy-3-methyl-6-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1935911-53-7(4-chloro-1-2-(oxolan-3-yl)ethyl-1H-pyrazol-3-amine)
- 1361228-49-0((2S)-2-amino-5-fluoro-5-methylhexanoic acid)
- 1806056-95-0(4-Bromo-2-bromomethyl-5-fluoropyridine)
Fournisseurs recommandés
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
